[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine
Description
[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine is a substituted piperidine derivative featuring a bromo-nitro aromatic ring system. The compound’s structure includes a piperidine core with a methanamine group at the 4-position and a 5-bromo-2-nitrophenyl substituent at the 1-position.
Properties
Molecular Formula |
C12H16BrN3O2 |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
[1-(5-bromo-2-nitrophenyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H16BrN3O2/c13-10-1-2-11(16(17)18)12(7-10)15-5-3-9(8-14)4-6-15/h1-2,7,9H,3-6,8,14H2 |
InChI Key |
QUABVNKGUOMYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitroaniline to obtain 5-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine to form the piperidinyl derivative. Finally, the methanamine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides or imines.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate, primary amines, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine is a synthetic compound that belongs to the class of substituted piperidines. It features a piperidine ring with a bromine and nitro group on the phenyl ring, along with a methanamine group attached to the piperidine. This unique structure allows for various applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in various chemical reactions.
- Building Block : It acts as a building block for developing new chemical entities due to its unique functional groups.
Biology
- Biological Activity : Research indicates potential biological activities including antimicrobial and anticancer properties. The presence of the nitro group may enhance antibacterial efficacy against strains such as Salmonella typhi and Bacillus subtilis.
- Inflammatory Response Modulation : Studies show that it can significantly reduce pro-inflammatory cytokines like IL-1β, indicating potential anti-inflammatory effects.
Medicine
- Neurological Disorders : The piperidine structure suggests potential applications in developing pharmaceuticals targeting neurological disorders. Compounds with similar structures have shown neuroprotective effects by modulating cell survival pathways.
- Cancer Therapeutics : Some derivatives have demonstrated efficacy in inhibiting the growth of cancer cell lines by targeting specific oncogenic pathways.
Industry
- Specialty Chemicals Production : The compound is used in producing specialty chemicals and advanced materials due to its unique reactivity and functional groups.
Neuroprotective Effects
Research has shown that compounds similar to [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine protect neuronal cells from apoptosis in models of neurodegeneration.
Cancer Research
Several studies have highlighted its potential in cancer treatment, where derivatives have inhibited cell growth by targeting oncogenic pathways such as Ras signaling.
Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
Anti-inflammatory Effects
| Concentration (µM) | Inhibition Rate (%) |
|---|---|
| 10 | 39.2 |
Mechanism of Action
The exact mechanism of action of [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways. The nitro and bromine substituents can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperidin-4-yl methanamine derivatives. Key structural variations among analogs include:
- Aromatic substituents : Bromo, nitro, methoxy, or alkyl groups on the phenyl ring.
- Piperidine modifications : Substitutions on the piperidine nitrogen (e.g., methoxyethyl, benzyl, or oxetanyl groups).
Table 1: Structural Comparison of Selected Piperidin-4-yl Methanamine Derivatives
Key Observations :
- The bromo-nitro substitution in the target compound introduces significant steric bulk and electron-withdrawing effects compared to analogs with methoxy or halobenzyl groups.
- Piperidine nitrogen substitutions (e.g., methoxyethyl in ) enhance solubility, whereas benzyl groups (e.g., 4-methoxybenzyl in ) may improve membrane permeability .
Physicochemical Properties
- Molecular Weight and Polarity: The bromo and nitro groups increase molecular weight (~343 g/mol) and reduce lipophilicity compared to non-halogenated analogs (e.g., [1-(2-methoxyethyl)piperidin-4-yl]methanamine, 172 g/mol).
- Acid-Base Behavior : The methanamine group (pKa ~10–11) provides basicity, facilitating salt formation (e.g., hydrochloride salts in and ).
Biological Activity
[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound features a piperidine moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The introduction of bromine and nitro groups enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine can be represented as follows:
This compound consists of:
- A piperidine ring , which contributes to its biological activity.
- A 5-bromo-2-nitrophenyl group , which may enhance its interaction with biological targets.
The mechanism by which [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine exerts its biological effects involves several pathways:
- NLRP3 Inhibition : Recent studies indicate that compounds with similar structures inhibit NLRP3 inflammasome activation, which plays a critical role in inflammatory responses. This inhibition can lead to reduced IL-1β release and pyroptosis in macrophages .
- Enzyme Inhibition : Compounds containing piperidine moieties have been shown to inhibit various enzymes such as acetylcholinesterase (AChE) and urease, contributing to their potential therapeutic effects against neurodegenerative diseases and infections .
Antimicrobial Activity
The antimicrobial properties of [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine have been explored through various studies. It has demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that the presence of the nitro group may enhance antibacterial efficacy .
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as IL-1β. For example, one study reported an inhibition rate of approximately 39.2% at a concentration of 10 µM when tested in LPS/ATP-stimulated human macrophages .
Case Studies
Several case studies highlight the potential therapeutic applications of [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine:
- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from apoptosis by modulating signaling pathways involved in cell survival.
- Cancer Research : Some derivatives have exhibited promising results in inhibiting the growth of cancer cell lines by targeting specific oncogenic pathways such as Ras signaling and Na+/K(+)-ATPase activity .
Data Tables
Q & A
Q. What controls are critical when evaluating cytotoxicity in mammalian cell lines?
- Methodological Answer : Include vehicle controls (e.g., DMSO <0.1%) and reference toxins (e.g., staurosporine) to validate assay sensitivity. Measure ATP levels (e.g., CellTiter-Glo) and caspase-3/7 activation to distinguish cytostatic vs. apoptotic effects. Test primary cells (e.g., human hepatocytes) to assess tissue-specific toxicity .
Q. How can researchers validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
